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Compound of Interest

Compound Name: 4-Bromo-2-pentene

Cat. No.: B158656 Get Quote

Disclaimer: A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for

4-bromo-2-pentene from a single, peer-reviewed source is not readily available in the public

domain. This guide has been compiled based on predicted data, established principles of

spectroscopy, and data from structurally similar compounds. The provided information serves

as an educational resource for researchers, scientists, and drug development professionals,

offering insights into the expected spectral characteristics of this compound and the general

methodologies for their acquisition.

Introduction
4-Bromo-2-pentene (C₅H₉Br) is an unsaturated alkyl halide of interest in organic synthesis

due to its reactive allylic bromide and alkene functionalities. It exists as two geometric isomers,

(E)- and (Z)-4-bromo-2-pentene, and each of these can exist as a pair of enantiomers due to

the chiral center at the fourth carbon. Spectroscopic analysis is crucial for the unambiguous

identification and characterization of this compound. This guide provides a detailed overview of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 4-bromo-2-pentene.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 4-bromo-2-
pentene. These values are based on established chemical shift and fragmentation principles

and may vary slightly from experimental results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (E)-4-Bromo-2-pentene

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (CH₃) ~1.7 Doublet ~6.5

H2 (CH) ~5.6 - 5.8 Multiplet -

H3 (CH) ~5.6 - 5.8 Multiplet -

H4 (CHBr) ~4.6 Quintet or Multiplet ~7.0

H5 (CH₃) ~1.8 Doublet ~7.0

Table 2: Predicted ¹³C NMR Data for (E)-4-Bromo-2-pentene

Carbon Chemical Shift (δ, ppm)

C1 (CH₃) ~18

C2 (=CH) ~125 - 130

C3 (=CH) ~130 - 135

C4 (CHBr) ~50 - 55

C5 (CH₃) ~25

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 4-Bromo-2-pentene
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H (alkene) 3000 - 3100 Medium

C-H (alkane) 2850 - 3000 Medium to Strong

C=C (alkene) 1640 - 1680 Medium to Weak

C-Br (alkyl bromide) 515 - 690 Strong

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 4-Bromo-2-pentene

m/z Ion Comments

148/150 [C₅H₉Br]⁺

Molecular ion peak (M⁺),

showing isotopic pattern of

bromine (¹⁹Br/⁸¹Br ≈ 1:1)

69 [C₅H₉]⁺ Loss of Br radical

41 [C₃H₅]⁺

Allyl cation, a common

fragment for unsaturated

systems

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-pentene in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 300 MHz or higher.
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Acquire the spectrum at room temperature.

Set the spectral width to cover the range of 0-10 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Average 16-32 scans to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum on a spectrometer with a carbon frequency of 75 MHz or higher.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0-150 ppm.

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Average a larger number of scans (e.g., 512-1024) due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption

in the regions of interest.

Data Acquisition:
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Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds.

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and significant

fragments.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the

fragmentation pattern. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) should be clearly

visible for bromine-containing fragments.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-bromo-2-pentene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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